1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol
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Overview
Description
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is a chemical compound with the molecular formula C12H9Br3O It is characterized by the presence of three bromine atoms, a phenyl group, and a hexene-yn-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol typically involves the bromination of precursor compounds. One common method is the bromination of 6-phenylhex-5-en-3-yn-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tribromo compound into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhex-5-en-3-yn-2-one, while reduction could produce 1,1-dibromo-6-phenylhex-5-en-3-yn-2-ol.
Scientific Research Applications
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets through its bromine atoms and phenyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol.
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-amine: Contains an amine group instead of an alcohol.
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-thiol: Features a thiol group in place of the alcohol.
Uniqueness
1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is unique due to its specific combination of bromine atoms, phenyl group, and hexene-yn-ol structure
Properties
CAS No. |
819850-92-5 |
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Molecular Formula |
C12H9Br3O |
Molecular Weight |
408.91 g/mol |
IUPAC Name |
1,1,1-tribromo-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H |
InChI Key |
KNOIKTHGCGUEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC(C(Br)(Br)Br)O |
Origin of Product |
United States |
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